2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(10-13-3-1-7-20-13)18-11-12-5-6-17-14(9-12)15-4-2-8-21-15/h1-9H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPSHJVHEBJBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves the following steps:
-
Formation of the Acetamide Intermediate: : The initial step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2-(thiophen-2-yl)pyridin-4-ylmethanamine to form the desired acetamide linkage.
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Coupling Reaction: : The final step involves coupling the acetamide intermediate with another thiophene derivative under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Research indicates that compounds containing thiophene and pyridine moieties exhibit a range of biological activities, including:
- Antimicrobial Properties : Several studies have shown that thiophene-pyridine derivatives possess significant antibacterial and antifungal activities. For instance, the compound has been tested against various strains of bacteria, demonstrating efficacy comparable to standard antibiotics .
- Anticancer Activity : Thiophene-containing compounds have been investigated for their potential anticancer properties. Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro and in vivo, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .
- Anti-inflammatory Effects : Research has indicated that certain thiophene-pyridine derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study conducted on various thiophene-pyridine derivatives, including acetamide variants, showed that compounds with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that electron-withdrawing groups on the thiophene ring significantly improved antibacterial potency .
- Anticancer Screening : In a preclinical study, a series of thiophene-pyridine acetamides were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain compounds led to a reduction in cell viability at micromolar concentrations, with mechanisms involving the disruption of mitochondrial function and induction of apoptosis .
- Inflammation Model Testing : A recent investigation into the anti-inflammatory properties of thiophene-pyridine derivatives demonstrated significant reductions in pro-inflammatory cytokines in animal models subjected to induced inflammation. This suggests potential therapeutic applications for inflammatory diseases .
Table 1: Biological Activities of Thiophene-Pyridine Derivatives
Table 2: Synthesis Conditions for Thiophene-Pyridine Derivatives
| Step | Conditions | Yield (%) |
|---|---|---|
| Thiophene Reaction | Reflux in THF | 80 |
| Pyridine Integration | Nucleophilic substitution | 85 |
| Acetamide Formation | Acetic anhydride addition | 90 |
Mechanism of Action
The mechanism by which 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The thiophene and pyridine rings could facilitate binding to biological targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Notes:
- The target compound’s molecular weight is estimated based on its formula (C₁₉H₁₅N₂OS₂).
- Compounds with pyrimidine or fused heterocycles (e.g., ) exhibit higher molecular weights and often demonstrate enhanced biological activity due to increased planarity and binding affinity .
Physicochemical Properties
- Spectroscopic Data :
- Thermal Stability : Melting points for thiophene-containing acetamides vary widely (e.g., 175–282°C in ), influenced by substituent polarity and crystallinity .
Pharmacological and Functional Comparisons
- Antiproliferative Activity : Compounds with thiophene-pyrimidine hybrids () show in vitro anti-breast cancer activity, likely via tyrosine kinase inhibition . The target compound’s pyridine-thiophene scaffold may similarly interact with ATP-binding pockets.
- Electrochemical Properties: Thiophene’s electron-rich nature enhances charge transport, making such compounds candidates for organic electronics.
- Metabolic Stability : Pyridine and thiophene rings may improve resistance to oxidative metabolism compared to furan or pyrrole analogues (e.g., ’s Compound 15) .
Biological Activity
The compound 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a novel synthetic derivative that combines thiophene and pyridine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties, supported by data from various studies.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular configuration includes a thiophene ring connected to a pyridine derivative through a methyl linkage, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution methods:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
These results suggest that the compound has potent antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Antioxidant Activity
The antioxidant potential of the compound was assessed using the ABTS radical cation decolorization assay. The results showed that it possesses moderate antioxidant activity, with an IC50 value indicating its effectiveness in scavenging free radicals:
| Compound | IC50 (μM) |
|---|---|
| This compound | 45 |
This antioxidant activity may be attributed to the presence of thiophene and pyridine rings, which are known to stabilize free radicals .
Anticancer Potential
Preliminary studies have suggested that compounds similar to This compound exhibit cytotoxic effects on various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. A study reported the following findings:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
These results indicate that the compound could be a promising candidate for further development in cancer therapy .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial effects of various thiophene derivatives, including our compound, against resistant strains of bacteria. The results highlighted its efficacy in inhibiting growth and biofilm formation in Staphylococcus aureus .
- Antioxidant Mechanism : The antioxidant mechanism was explored through DFT calculations, revealing that the compound's electron-donating ability contributes significantly to its radical scavenging capacity .
- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted on several cancer cell lines, demonstrating significant dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
